molecular formula C11H19NO B14661210 1-(3,6-Dihydropyridin-1(2H)-yl)hexan-1-one CAS No. 52031-30-8

1-(3,6-Dihydropyridin-1(2H)-yl)hexan-1-one

Cat. No.: B14661210
CAS No.: 52031-30-8
M. Wt: 181.27 g/mol
InChI Key: QDGNCDULFPNJLS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,6-Dihydropyridin-1(2H)-yl)hexan-1-one typically involves the reaction of a pyridine derivative with a hexanone compound under specific conditions. Common synthetic routes may include:

    Aldol Condensation: Combining an aldehyde or ketone with a pyridine derivative in the presence of a base.

    Reductive Amination: Reacting a pyridine derivative with a hexanone in the presence of a reducing agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale reactions using optimized conditions to maximize yield and purity. This may include:

    Catalytic Hydrogenation: Using a metal catalyst to facilitate the reaction.

    Continuous Flow Synthesis: Employing continuous reactors to produce the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(3,6-Dihydropyridin-1(2H)-yl)hexan-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion to a more oxidized state using oxidizing agents.

    Reduction: Conversion to a more reduced state using reducing agents.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of a carboxylic acid or ketone.

    Reduction: Formation of an alcohol or amine.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(3,6-Dihydropyridin-1(2H)-yl)hexan-1-one involves its interaction with specific molecular targets and pathways. This may include:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Receptor Interaction: Modulating receptor activity.

    Pathway Modulation: Affecting signaling pathways involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Pyridine Derivatives: Compounds with similar structures but different functional groups.

    Hexanone Derivatives: Compounds with similar carbon chain lengths but different ring structures.

Uniqueness

1-(3,6-Dihydropyridin-1(2H)-yl)hexan-1-one is unique due to its specific combination of a pyridine ring and a hexanone chain, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

52031-30-8

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

1-(3,6-dihydro-2H-pyridin-1-yl)hexan-1-one

InChI

InChI=1S/C11H19NO/c1-2-3-5-8-11(13)12-9-6-4-7-10-12/h4,6H,2-3,5,7-10H2,1H3

InChI Key

QDGNCDULFPNJLS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N1CCC=CC1

Origin of Product

United States

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